1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid with a molecular weight of 375.27 . Its IUPAC name is 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide–1-vinyl-1H-imidazole (1/1) .
Synthesis Analysis
The synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide involves polymerization of monomeric ionic liquids (MILs) such as 1-methyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide and 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide . The process uses the 2,2′-azobisisobutyronitrile (AIBN) initiator in the presence of a trithiocarbonate RAFT agent .Molecular Structure Analysis
The molecular structure of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide involves complex interactions. First principles dynamical simulations provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Chemical Reactions Analysis
The chemical reactions involving 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide are complex and involve multiple interactions. The reactions are characterized by the nature of the electrostatic interactions and hydrogen bonding properties of the two ionic counterparts .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide are characterized by its low viscosity, low melting point, and high electrical conductivity . These properties make it a promising candidate for applications in next-generation low-power electronics and optoelectronic devices .Scientific Research Applications
Application 1: Dye-Sensitized Solar Cells
- Summary of Application : This compound is used in the creation of poly(ionic liquid) electrolytes for quasi-solid-state dye-sensitized solar cells (DSSCs). These electrolytes are synthesized and dissolved in room temperature ionic liquids to form quasi-solid-state electrolytes for DSSCs, without using any volatile organic solvent .
- Methods of Application : The electrolytes are synthesized and then dissolved in room temperature ionic liquids to form quasi-solid-state electrolytes for DSSCs .
- Results or Outcomes : The DSSCs based on the poly [BVIm] [HIm] [TFSI] gel electrolyte showed a superior long-term stability and yielded a power conversion efficiency of 5.92% under the simulated air mass 1.5 solar spectrum illumination at 100 mW cm −2 .
Application 2: Water Treatment
- Summary of Application : The hydrophobic poly(ionic liquid) of poly(3-ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide) (PVI-TFSI) containing imidazolium cations and bis(trifluoromethanesulfonyl)imide anions was synthesized for the separation of methyl blue and chromium ions [Cr (VI)] from water .
- Methods of Application : The adsorption of methyl blue and Cr (VI) in PVI-TSFI/water system reached equilibrium stage within 60 min and 12 h, respectively .
- Results or Outcomes : The maximum adsorbed percentage for methyl blue and Cr (VI) was 97.6% and 98.0%, respectively. The maximum adsorption capacity of PVI-TFSI for methyl blue and Cr (VI) was determined as 476.2 and 17.9 mg/g, respectively .
Application 3: Lithium-Ion Batteries
- Summary of Application : This compound can be used to prepare AMIMTFSI-propylene carbonate based electrolyte, with potential application in lithium-ion batteries .
- Methods of Application : The compound is used to prepare an electrolyte for lithium-ion batteries .
- Results or Outcomes : The use of this compound in the electrolyte can enhance the performance of lithium-ion batteries .
Application 4: Alkanes/Alkenes Separation
- Summary of Application : This compound finds application in alkanes/alkenes separation process .
- Methods of Application : The compound is used in the separation process of alkanes and alkenes .
- Results or Outcomes : The use of this compound can enhance the efficiency of the separation process .
Application 5: Synthesis of ZnO Nanoparticles
- Summary of Application : This compound may be used as an environmentally friendly solvent for the synthesis of zinc oxide (ZnO) nanoparticles under microwave conditions .
- Methods of Application : The compound is used as a solvent in the synthesis process of ZnO nanoparticles .
- Results or Outcomes : The use of this compound as a solvent can facilitate the synthesis of ZnO nanoparticles .
Application 6: Synthesis of Poly(ionic liquid)s
- Summary of Application : This compound can be used to synthesize well-defined imidazolium-based poly(ionic liquid)s (PILs) via reversible addition–fragmentation chain transfer (RAFT) polymerization .
- Methods of Application : The compound is polymerized with the 2,2′-azobisisobutyronitrile (AIBN) initiator in the presence of a trithiocarbonate RAFT agent .
- Results or Outcomes : The synthesized polymers have enhanced conductivity and are characterized by high molecular weights .
Application 7: Surface Protection for Luminescent Silicon Nanoparticles
- Summary of Application : This compound can be used as a surface protector to develop luminescent silicon nanoparticles .
- Methods of Application : The compound is used as a surface protector in the development process of luminescent silicon nanoparticles .
- Results or Outcomes : The use of this compound as a surface protector can facilitate the development of luminescent silicon nanoparticles .
Application 8: Controlled Mechanical Properties of Poly(ionic liquid)-based Materials
- Summary of Application : This compound can be used to control the mechanical properties of poly(ionic liquid)-based materials .
- Methods of Application : The compound is incorporated into ion gels to enhance their mechanical strength .
- Results or Outcomes : The use of this compound can enhance the mechanical strength of poly(ionic liquid)-based materials, which is beneficial for their practical applications .
Future Directions
properties
IUPAC Name |
1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZHDDKAVGFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
1013027-27-4 | |
Record name | 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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